molecular formula C11H9NO B2524527 1-phenyl-1H-pyrrole-3-carbaldehyde CAS No. 120777-22-2

1-phenyl-1H-pyrrole-3-carbaldehyde

Cat. No. B2524527
CAS RN: 120777-22-2
M. Wt: 171.199
InChI Key: BLAZTBDCCWAUMD-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrrole-3-carbaldehyde is a chemical compound that belongs to the pyrrole family . It has a molecular weight of 171.2 and its IUPAC name is 1-phenyl-1H-pyrrole-3-carbaldehyde .


Synthesis Analysis

An efficient sequential multi-component method for the synthesis of N-arylpyrrole-3-carbaldehydes has been developed . This reaction involved a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated Ar/HetAr/indolyl-imines, followed by IBX-mediated oxidative aromatization in one-pot operation .


Molecular Structure Analysis

The InChI code for 1-phenyl-1H-pyrrole-3-carbaldehyde is 1S/C11H9NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-9H . The InChI key is BLAZTBDCCWAUMD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Phenyl-1H-pyrrole-3-carbaldehyde is a liquid at room temperature . The exact values for melting point, boiling point, density, and refractive index are not available .

Scientific Research Applications

Pyrrolone Antimalarials Discovery

1-Phenyl-1H-pyrrole-3-carbaldehyde plays a crucial role in the synthesis of pyrrolone derivatives. Researchers have utilized this compound as a reagent in the discovery of novel antimalarial agents. By modifying the pyrrolone scaffold, scientists aim to develop more effective and less toxic drugs to combat malaria .

Organic Synthesis and Medicinal Chemistry

The aldehyde group in 1-phenyl-1H-pyrrole-3-carbaldehyde makes it a versatile building block for organic synthesis. Medicinal chemists often employ it to create structurally diverse compounds. Its reactivity allows for the introduction of various functional groups, making it valuable in drug development and lead optimization .

Fluorinated Pyrrole Derivatives

Researchers have explored the synthesis of fluorinated derivatives of 1-phenyl-1H-pyrrole-3-carbaldehyde. These compounds exhibit unique properties due to the presence of fluorine atoms. Potential applications include materials science, bioimaging, and drug design .

Photophysical Studies and Luminescent Materials

1-Phenyl-1H-pyrrole-3-carbaldehyde derivatives have been investigated for their photophysical properties. Some exhibit fluorescence or phosphorescence, making them interesting candidates for luminescent materials, sensors, and imaging agents. Researchers study their emission behavior and explore applications in optoelectronics .

Catalysis and Asymmetric Synthesis

The pyrrole scaffold in this compound can serve as a chiral ligand in asymmetric catalysis. Researchers have explored its use in metal-catalyzed reactions, such as asymmetric allylation or hydrogenation. These studies contribute to the development of greener and more efficient synthetic methodologies .

Electrochemical Sensors and Biosensors

Functionalized pyrrole derivatives, including 1-phenyl-1H-pyrrole-3-carbaldehyde, have been investigated for their electrochemical properties. Researchers have used them as sensing platforms for detecting analytes such as heavy metals, neurotransmitters, or biomolecules. These sensors find applications in environmental monitoring and medical diagnostics .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that many indole derivatives, which are structurally similar to pyrrole compounds, bind with high affinity to multiple receptors . This suggests that 1-phenyl-1H-pyrrole-3-carbaldehyde may also interact with various biological targets.

Mode of Action

It’s known that indole derivatives can interact with their targets in a variety of ways, leading to different biological effects . It’s plausible that 1-phenyl-1H-pyrrole-3-carbaldehyde may have a similar multi-modal action.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that 1-phenyl-1h-pyrrole-3-carbaldehyde may also affect multiple biochemical pathways .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it’s plausible that 1-phenyl-1H-pyrrole-3-carbaldehyde may have diverse molecular and cellular effects.

properties

IUPAC Name

1-phenylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAZTBDCCWAUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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